molecular formula C39H64N4O16 B1624428 Tunicamycin C2 homolog CAS No. 73942-07-1

Tunicamycin C2 homolog

Cat. No.: B1624428
CAS No.: 73942-07-1
M. Wt: 844.9 g/mol
InChI Key: NKDRZEIENXWUCE-FOCLMDBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tunicamycin C2 homolog can be synthesized through a series of chemical reactions involving the formation of a nucleoside structure. The synthesis typically involves the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starting material. The process includes the dehydration of the 6’ hydroxyl group, followed by the formation of a ketone at the 4’ position through the action of a Tyr residue . The ketone is then stabilized by hydrogen bonding, and a double bond is formed between the 5’ and 6’ carbon atoms .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces bacteria. The bacteria are cultured in a controlled environment, and the tunicamycins are extracted from the fermentation broth. The extraction process typically involves solvent extraction and purification steps to isolate the desired homolog .

Chemical Reactions Analysis

Types of Reactions

Tunicamycin C2 homolog undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include modified nucleoside structures with altered functional groups. These modifications can impact the biological activity of the compound .

Comparison with Similar Compounds

Tunicamycin C2 homolog is unique among tunicamycins due to its specific fatty acid side chain. Similar compounds include:

These compounds share a similar pseudotrisaccharide core but differ in their specific side chains and biological activities .

Properties

IUPAC Name

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]hexadec-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(2)45)31(51)30(50)24(20-44)57-37)19-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h15-18,22-24,27-38,44,46,49-54H,3-14,19-20H2,1-2H3,(H,40,45)(H,41,47)(H,42,48,55)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDRZEIENXWUCE-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417740
Record name TUNICAMYCIN C2 HOMOLOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73942-07-1
Record name TUNICAMYCIN C2 HOMOLOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tunicamycin C2 homolog
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